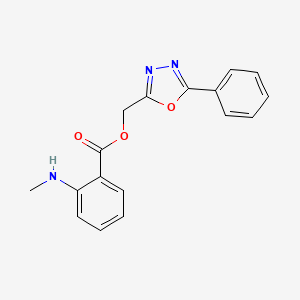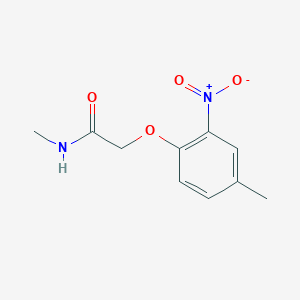![molecular formula C14H8ClF3N2O3 B4408592 N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4408592.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide
Overview
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of JAKs and downstream signaling molecules. This leads to the inhibition of cytokine signaling, which can have a variety of effects depending on the specific cytokine and cell type involved. The mechanism of action of this compound has been extensively studied and is well-understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In autoimmune disorders, this compound has been shown to reduce the activation of autoreactive T cells. The specific effects of this compound depend on the specific cytokine and cell type involved.
Advantages and Limitations for Lab Experiments
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. It has been extensively studied and its mechanism of action is well-understood, which allows for precise experimental design. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, it can have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide has several potential future directions for scientific research. One area of interest is in the development of more potent and selective JAK inhibitors. Another area of interest is in the development of this compound derivatives that have improved pharmacokinetic properties. Additionally, this compound could be used in combination with other inhibitors or chemotherapeutic agents to enhance its therapeutic potential. Overall, this compound has shown promise as a therapeutic agent and will likely continue to be an important tool in scientific research.
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. This compound inhibits the activation of JAKs and downstream signaling pathways, which has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-7-9(14(16,17)18)4-5-12(11)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNQKAPOOYFKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408513.png)

![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408531.png)
![3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide](/img/structure/B4408535.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B4408554.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4408556.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4408557.png)

![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4408564.png)

![2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline](/img/structure/B4408576.png)
![2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4408596.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4408601.png)
![4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B4408617.png)